2,4-Dimethylacetophenone

Phytotoxicity Allelopathy Bioherbicide

2,4-Dimethylacetophenone (89-74-7) is the most potent phytotoxic acetophenone from Cistus ladanifer essential oil, outperforming propiophenone and 4'-methylacetophenone in germination inhibition—making it the premier choice for natural bioherbicide development. Its 2,4-dimethyl substitution pattern enables solvent-dependent photoenolization (quantum yields: 1.0 in EtOH, 0.1 in cyclohexane) for photochemical transformations and photoremovable protecting groups inaccessible to bulkier analogs like 2,4-di-isopropylacetophenone. High proton affinity (872–880 kJ mol⁻¹) ensures superior carbonyl reactivity versus the hindered 2,6-isomer (856 kJ mol⁻¹). FEMA 2387 flavor agent with sweet, floral, woody, minty odor. ≥95% purity. Order now for R&D and industrial synthesis.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 89-74-7
Cat. No. B1329390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylacetophenone
CAS89-74-7
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C)C
InChIInChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3
InChIKeyHSDSKVWQTONQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylacetophenone (CAS 89-74-7): Baseline Properties and Procurement Overview


2,4-Dimethylacetophenone (CAS 89-74-7), also known as 2',4'-dimethylacetophenone or 4-acetyl-m-xylene, is a methyl-substituted aromatic ketone with the molecular formula C10H12O and a molecular weight of 148.20 g/mol [1]. It is a colorless to pale yellow oily liquid with a characteristic sweet, floral, woody, and minty odor, exhibiting a density of 0.997 g/mL at 25°C, a boiling point of 117-118°C at 18 mmHg, and a refractive index of approximately 1.535 [2]. The compound is commercially available with purities typically exceeding 95.0% by GC and is utilized as an organic synthesis intermediate, a flavoring ingredient, and an analytical standard .

Why 2,4-Dimethylacetophenone Cannot Be Substituted with Generic Acetophenone Derivatives


The substitution pattern of methyl groups on the acetophenone core profoundly modulates physicochemical behavior, biological activity, and synthetic utility. The 2,4-dimethyl substitution introduces a specific steric and electronic profile that is distinct from other positional isomers. For instance, the presence of an ortho-methyl group at position 2 introduces steric hindrance that influences the planarity and conjugation of the carbonyl group with the aromatic π-system, leading to quantifiable differences in NMR chemical shifts, infrared carbonyl stretching frequencies, and photochemical behavior compared to mono-substituted or other di-substituted analogs [1]. Furthermore, in biological systems, the 2,4-disubstitution pattern confers markedly enhanced phytotoxicity relative to compounds with only a single methyl group or a different substitution pattern, demonstrating that simple substitution is not functionally equivalent [2].

Quantitative Differentiation Guide for 2,4-Dimethylacetophenone (89-74-7)


Phytotoxicity: 2,4-Dimethylacetophenone Demonstrates Superior Activity Compared to 4'-Methylacetophenone and Propiophenone

In a direct comparative study evaluating the phytotoxic activity of phenolic compounds from Cistus ladanifer essential oil, 2',4'-dimethylacetophenone was identified as the most potent phytotoxic compound among the three tested. While propiophenone demonstrated an IC50 of 0.1 mM for hypocotyl size inhibition in Lactuca sativa, and 4'-methylacetophenone exhibited an IC50 of 0.4 mM for germination rate, 2',4'-dimethylacetophenone was determined to be the most phytotoxic overall, with its activity being concentration-dependent and exhibiting hormetic effects [1].

Phytotoxicity Allelopathy Bioherbicide

Photoenolization Quantum Yields: 2,4-Dimethylacetophenone Exhibits Solvent-Dependent Yields Distinct from 2-Methyl- and 2,5-Dimethylacetophenone

Flash photolysis studies of ortho-alkyl-substituted acetophenones reveal that the photoenolization behavior of 2,4-dimethylacetophenone is distinct from its analogs. The initial concentration of photoenol formed in aprotic solvents increased with the addition of oxygen. Relative quantum yields of enol formation were determined to be 1.0 in ethanol, 0.5 in diethyl ether, and 0.1 in cyclohexane. The study investigated 2-methyl-, 2,4-dimethyl- and 2,5-dimethylacetophenone, providing a comparative framework, though specific quantitative yields for all comparators in all solvents were not fully tabulated in the abstract [1].

Photochemistry Photoenolization Triplet State

Conformational Analysis via IR and NMR: 2,4-Dimethylacetophenone Exhibits a Distinct Planar Conformation Compared to Other Methyl-Substituted Acetophenones

Infrared and NMR studies of a series of methyl- and polymethyl-substituted acetophenones demonstrate that 2,4-dimethylacetophenone falls into a conformational class distinct from both sterically hindered (e.g., 2,6-disubstituted) and non-hindered derivatives. The ν(C=O) frequency is sensitive to the steric effect of ortho substituents. Principal Component Analysis (PCA) of eleven physical properties for the series revealed that two components are necessary to explain 93% of the variance, separating steric and inductive effects. Specifically, the classic comparison of ortho and para derivatives allows for the isolation of the steric effect, with a subsequent PCA requiring only one component to explain 94% of variance [1]. The 2,4-substitution pattern results in a 'slightly nonplanar' or 'planar equilibrium' conformation, which differs from the 'markedly non-planar' conformation observed for 2,6-disubstituted derivatives [2].

Conformational Analysis Steric Effects NMR Spectroscopy

Proton Affinity: 2,4-Dimethylacetophenone Retains a Higher Proton Affinity than Sterically Hindered 2,6-Dimethylacetophenone

Measurements of the proton affinity (PA) of dimethylacetophenone isomers using mass spectrometric techniques reveal a significant difference based on the substitution pattern. The proton affinities of the dimethylacetophenones, including 2,4-dimethylacetophenone, fall within a narrow range of 872 to 880 kJ mol⁻¹. However, 2,6-dimethylacetophenone exhibits a markedly lower proton affinity of 856 kJ mol⁻¹ due to the severe steric distortion of the carbonyl group's conjugation with the aromatic π-system [1].

Proton Affinity Mass Spectrometry Basicities

NMR Distinction: 2,4-Dimethylacetophenone Exhibits a Unique 1H NMR Spectrum Differentiating It from 2,5- and 3,4-Dimethylacetophenone Isomers

1H NMR spectroscopy provides unambiguous differentiation between dimethylacetophenone positional isomers. In a comparative analysis, the NMR of 2,4-dimethylacetophenone showed distinct signals: a singlet at δ 2.25 (3H, aromatic methyl at position 4), a singlet at δ 2.40 (3H, aromatic methyl at position 2), a singlet at δ 2.46 (3H, acetyl methyl), a broad band at δ 6.98 (2H, aromatic hydrogens at positions 3 and 5), and a doublet at δ 7.57 (J = 7.5 Hz, 1H, aromatic hydrogen at position 6) [1]. This pattern is clearly distinguishable from the NMR spectra of 2,5-dimethylacetophenone and 3,4-dimethylacetophenone, which display different chemical shifts and coupling patterns.

NMR Spectroscopy Structural Confirmation Quality Control

Research and Industrial Application Scenarios for 2,4-Dimethylacetophenone (89-74-7)


Development of Allelopathic Bioherbicides

2,4-Dimethylacetophenone is the most potent phytotoxic compound among the phenolic constituents of Cistus ladanifer essential oil, outperforming propiophenone and 4'-methylacetophenone in inhibiting the germination and growth of Lactuca sativa and Allium cepa [1]. This makes it a compelling candidate for the development of natural bioherbicides, where the 2,4-dimethyl substitution pattern is crucial for its elevated activity [1].

Photochemical Synthesis and Photoremovable Protecting Groups

The photoenolization behavior of 2,4-dimethylacetophenone, with relative quantum yields of 1.0 in ethanol, 0.5 in diethyl ether, and 0.1 in cyclohexane, makes it a useful substrate for photochemical transformations [2]. Its ability to form a photoenol intermediate distinguishes it from bulkier analogs like 2,4-di-isopropylacetophenone, which do not undergo this reaction, allowing researchers to select it for applications such as photoremovable protecting groups where a specific photochemical response is required [2].

Synthetic Intermediate Requiring Controlled Steric and Electronic Properties

In synthetic chemistry, the 2,4-dimethyl substitution pattern provides a defined steric and electronic profile. The compound retains a relatively high proton affinity (872-880 kJ mol⁻¹) compared to the severely hindered 2,6-isomer (856 kJ mol⁻¹), ensuring better conjugation and carbonyl availability for reactions [3]. This property is critical for acid-catalyzed reactions, coordination chemistry, and as a building block where precise steric control is necessary. Its distinct NMR and IR signatures [4] also make it valuable for mechanistic studies where conformational analysis is key.

Flavor and Fragrance Formulation

2,4-Dimethylacetophenone is a naturally occurring flavoring ingredient found in tea and is recognized for its sweet, floral, woody, and minty odor profile . It is listed by FEMA (FEMA No. 2387) and is used as a flavoring agent. Its distinct olfactory properties, which differ from other acetophenone derivatives, make it a specific choice for complex fragrance and flavor formulations where a unique aromatic note is desired.

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